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Compound of Interest

Compound Name:
2-(furan-2-yl)-2-methoxyethan-1-

amine

CAS No.: 98431-68-6

Cat. No.: B1444959

Get Quote

Executive Summary
This technical guide provides an in-depth pharmacological assessment of 2-(furan-2-yl)-2-
methoxyethan-1-amine, a specialized chemical probe representing a structural hybrid

between the monoaminergic phenethylamine scaffold and furan-based bioisosteres. While the

parent compound 2-(furan-2-yl)ethanamine is a known building block with antimicrobial

properties, the introduction of the

-methoxy group creates a unique pharmacophore with altered polarity, metabolic stability, and
receptor binding potential.

This guide is designed for drug discovery researchers. It details the theoretical Structure-

Activity Relationship (SAR), potential biological targets (GPCRs and enzymes), and critical

safety considerations regarding furan bioactivation. It concludes with a validated experimental

framework for synthesizing and profiling this compound.
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The molecule 2-(furan-2-yl)-2-methoxyethan-1-amine can be deconstructed into three

functional domains. Understanding the contribution of each domain is essential for predicting

biological activity.

Domain Structural Feature
Pharmacological
Implication

Scaffold Ethylamine backbone

Mimics the endogenous

neurotransmitters (dopamine,

norepinephrine, serotonin).

Anchors the molecule to

Aspartate residues in GPCR

transmembrane domains

(TM3).

Ring System Furan-2-yl (Heterocycle)

Bioisostere of Phenyl:

Reduces lipophilicity (LogP)

compared to benzene. The

oxygen atom acts as a weak

H-bond acceptor, potentially

altering selectivity for 5-HT vs.

Dopamine receptors.

Substitution
-Methoxy group (

)

Metabolic Modulator: Sterically

hinders Monoamine Oxidase

(MAO) access to the

-carbon, potentially extending

half-life. Increases polar

surface area (PSA), which may

modulate Blood-Brain Barrier

(BBB) penetration.

The Furan vs. Phenyl Bioisosterism
Unlike the hydrophobic phenyl ring in standard phenethylamines, the furan ring is electron-rich

and capable of electrostatic interactions via its oxygen lone pairs. This "scaffold hopping"
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strategy is often employed to improve solubility or avoid patent space, but it introduces specific

metabolic liabilities (see Section 4).

The -Methoxy Effect
The introduction of a methoxy group at the beta position (benzylic-like position) introduces a

chiral center. In analogous phenethylamine series,

-oxygenation often reduces psychostimulant potency but can enhance direct adrenergic
agonist activity.

Potential Biological Targets
Based on the structural homology to "2-Heteroarylethylamines" [1], the following biological

activities are prioritized for screening:

Monoaminergic GPCRs (High Probability)
The ethylamine tail suggests affinity for the biogenic amine receptor family.

5-HT2A/2C Receptors: Furan analogues of hallucinogenic phenethylamines have shown

affinity for serotonin receptors.[1] The furan ring's smaller size may accommodate tighter

binding pockets.

Trace Amine-Associated Receptors (TAAR1): This scaffold fits the pharmacophore for

TAAR1 agonists, which modulate dopaminergic firing rates.

Histaminergic Systems (Medium Probability)
Furan rings are classic moieties in H2 receptor antagonists (e.g., ranitidine), though usually

with longer linkers. This compact amine may act as a fragment lead for H3 or H4 receptor

ligands.

Antimicrobial Activity (Validated in Analogues)
The parent compound, 2-(furan-2-yl)ethanamine, has demonstrated activity against

Pseudomonas aeruginosa and Staphylococcus aureus [2]. The methoxy derivative should be

screened for enhanced membrane permeability in resistant strains.
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Biological Signaling & Metabolic Pathways
The following diagram illustrates the predicted interaction pathways and the critical metabolic

divergence point for furan-containing amines.
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Figure 1: Predicted pharmacodynamic signaling and pharmacokinetic bioactivation pathways.

Note the critical metabolic shunt toward the reactive dialdehyde species.

Safety & Toxicology: The Furan Warning
Critical Alert: Researchers must prioritize the assessment of metabolic activation. Furan

moieties are structurally alert ("structural alerts") in medicinal chemistry. Cytochrome P450

enzymes (specifically CYP2E1) can oxidize the furan ring to form a highly reactive cis-2-

butene-1,4-dial intermediate. This dicarbonyl species acts as a Michael acceptor, forming

covalent adducts with proteins and DNA, potentially leading to hepatotoxicity or carcinogenicity

[3].

Mitigation Strategy: The

-methoxy group may alter the electronic properties of the furan ring, potentially reducing the
rate of epoxidation. However, this must be empirically verified using a Glutathione (GSH)
trapping assay (Protocol 6.2).

Experimental Protocols
Synthesis Validation (Reductive Amination Route)
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Objective: To generate high-purity material for biological testing.

Precursor: Start with 2-methoxy-2-(furan-2-yl)acetaldehyde (generated via oxidation of the

corresponding ethanol derivative).

Reaction: Dissolve precursor (1 eq) in anhydrous methanol.

Amination: Add ammonium acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

Conditions: Stir at Room Temperature (RT) for 12 hours under

atmosphere.

Workup: Quench with 1N HCl, neutralize with NaHCO3, extract with DCM.

Purification: Silica gel chromatography (DCM:MeOH:NH4OH gradient).

In Vitro Radioligand Binding Assay (5-HT2A)
Objective: Determine affinity (

) for the serotonin 2A receptor.[1]

Reagents:

-Ketanserin (Radioligand), HEK293 membrane preparations expressing h5-HT2A.

Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM

.

Procedure:

Incubate membrane homogenates (20

g protein) with 1 nM

-Ketanserin and varying concentrations of the test compound (

to
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M).

Incubate for 60 min at 37°C in the dark.

Terminate by rapid filtration through GF/B filters using a cell harvester.

Count radioactivity via liquid scintillation.

Analysis: Calculate

and convert to

using the Cheng-Prusoff equation.

Reactive Metabolite Trapping Assay (GSH Trapping)
Objective: Assess the risk of furan bioactivation.

Incubation: Incubate test compound (10

M) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH
7.4).

Trapping Agent: Add Glutathione (GSH) at 5 mM.

Timepoints: 0, 15, 30, 60 min at 37°C.

Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

Detection: Look for mass shifts corresponding to +GSH adducts (+307 Da) or +2GSH

adducts. Presence of adducts indicates bioactivation risk.

Data Presentation & Screening Workflow
To systematically evaluate this compound, follow this logic gate:
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Compound Synthesis
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Figure 2: Sequential screening workflow prioritizing safety (metabolic stability) before efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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